molecular formula C10H19NO B8445186 6-Diethylaminohex-4-yn-1-ol

6-Diethylaminohex-4-yn-1-ol

Cat. No. B8445186
M. Wt: 169.26 g/mol
InChI Key: BLRHJMRQPOGFMJ-UHFFFAOYSA-N
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Patent
US04877779

Procedure details

A mixture of paraformaldehyde (21.42 g, 714 mmol), diethylamine (82.2 mL, 801 mmol) and copper(11) acetate (2 g) was heated at 60° C. in dioxane (120 mL). After 1.4 hours pent-4-yn-1-ol (60 g, 714 mmol) was added and the mixture was heated at 95° C. for 3 hours. The cooled reaction mixture was poured onto 10% potassium hydroxide (120 mL) and the resulting mixture was filtered through Celite which was washed with diethyl ether. The organic layer was separated and washed with water (3×120 mL). The aqueous extract was back-extracted with methylene chloride (3×100 mL). The combined organic layers were washed with brine, dried (MgSO4), and evaporated at reduced pressure. The residue was Kugelrohr distilled to afford 102 g (99%) of the product as an oil. 1H NMR (CDCl3)δ: 1.13 (t, 6H), 1.72 (quintet, 2H), 2.31 (t, 2H), 2.55 (q, 4H), 3.38 (d, 2H), 3.68 (t, 2H), 3.95 (s, 1H) ppm.
Quantity
21.42 g
Type
reactant
Reaction Step One
Quantity
82.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[CH2:3]([NH:5][CH2:6][CH3:7])[CH3:4].[CH2:8]([OH:13])[CH2:9][CH2:10][C:11]#[CH:12].[OH-].[K+]>O1CCOCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:3]([N:5]([CH2:6][CH3:7])[CH2:1][C:12]#[C:11][CH2:10][CH2:9][CH2:8][OH:13])[CH3:4] |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
21.42 g
Type
reactant
Smiles
C=O
Name
Quantity
82.2 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
2 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C(CCC#C)O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through Celite which
WASH
Type
WASH
Details
was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (3×120 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
EXTRACTION
Type
EXTRACTION
Details
was back-extracted with methylene chloride (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC#CCCCO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 102 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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